5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid

Catalog No.
S14535855
CAS No.
M.F
C11H11BrN2O2
M. Wt
283.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid

Product Name

5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid

IUPAC Name

5-bromo-1-propan-2-ylindazole-3-carboxylic acid

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

InChI

InChI=1S/C11H11BrN2O2/c1-6(2)14-9-4-3-7(12)5-8(9)10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16)

InChI Key

IKHQLAJKZQMFQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O

5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family. This compound features a bromine atom at the 5-position and an isopropyl group at the 1-position, along with a carboxylic acid functional group at the 3-position. The molecular formula for this compound is C₈H₈BrN₂O₂, and its molecular weight is approximately 232.06 g/mol. Indazoles, including this compound, are characterized by their bicyclic structure, which consists of a fused benzene and pyrazole ring. The unique structural features contribute to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals .

Typical of indazole derivatives. These include:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in substitution reactions, allowing for the synthesis of various derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, yielding an indazole derivative with altered properties.
  • Condensation Reactions: The carboxylic acid can participate in condensation reactions with amines or alcohols to form esters or amides.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to develop new derivatives with specific properties .

The biological activity of 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid is notable due to its interactions with various biochemical pathways. Some key activities include:

  • Anticancer Properties: Research indicates that indazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as the phosphoinositide 3-kinase pathway.
  • Anti-inflammatory Effects: This compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antibacterial Activity: Indazoles have been reported to exhibit antibacterial properties against various bacterial strains, making them candidates for developing new antimicrobial agents .

The synthesis of 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid typically involves several steps:

  • Bromination: Starting from 1-isopropylindazole, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Carboxylation: The introduction of the carboxylic acid group may be achieved through carbon dioxide insertion under basic conditions or via a reaction with carbonyl compounds followed by hydrolysis.
  • Purification: The final product is purified using recrystallization or chromatography techniques to obtain high-purity samples suitable for biological testing.

These methods allow for the efficient production of this compound while maintaining structural integrity .

5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid has several applications across different fields:

  • Medicinal Chemistry: Due to its biological activities, it serves as a lead compound for developing new pharmaceuticals targeting cancer and inflammatory diseases.
  • Agrochemicals: Its antibacterial properties make it a candidate for use in agricultural formulations aimed at controlling plant pathogens.
  • Material Science: The unique structural properties of indazoles allow their incorporation into materials with specific electronic or optical characteristics .

Studies on the interactions of 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid reveal its ability to bind with various biomolecules:

  • Enzyme Inhibition: It has been shown to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a crucial role in cell growth and survival.
  • Receptor Binding: Interaction studies indicate that this compound may bind to specific receptors involved in cancer progression and inflammation, influencing downstream signaling pathways.

These interactions highlight its potential as a therapeutic agent by modulating critical biological processes .

Several compounds share structural similarities with 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Bromo-1-isopropyl-1H-indazole1346702-54-20.74
5-Bromo-3-isopropyl-1H-indazole1276075-40-10.94
5-Bromo-3,7-dimethyl-1H-indazole1031417-71-60.90
2-(5-Bromo-1H-indazol-3-yl)acetonitrile1352887-90-10.89
Ethyl 5-fluoroindazole carboxylateNot specifiedVaries

Each of these compounds exhibits unique biological activities and chemical properties that distinguish them from one another while sharing core structural features typical of indazoles. This uniqueness allows researchers to explore various pharmacological profiles and applications tailored to specific therapeutic needs .

Traditional Synthetic Pathways for 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic Acid

The synthesis of 5-bromo-1-isopropyl-1H-indazole-3-carboxylic acid traditionally involves sequential functionalization of the indazole core. A widely employed method begins with the bromination of indazole-3-carboxylic acid. In this process, indazole-3-carboxylic acid is suspended in glacial acetic acid and heated to 120°C to form a clear solution, followed by the slow addition of bromine at 90°C. After 16 hours of reaction, the mixture is cooled and poured into ice water, yielding 5-bromo-1H-indazole-3-carboxylic acid with an 87.5% yield.

Subsequent alkylation introduces the isopropyl group at the N1 position. A robust protocol utilizes cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) with isopropyl iodide, achieving regioselective N1-alkylation. This method avoids purification steps and delivers yields ranging from 76% to 91%. The high selectivity is attributed to the steric and electronic effects of the carboxylate group, which directs alkylation to the N1 position.

Table 1: Traditional Synthesis of 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic Acid

StepReagents/ConditionsYieldSelectivitySource
BrominationBr₂, acetic acid, 90–120°C, 16 h87.5%N/A
AlkylationIsopropyl iodide, Cs₂CO₃, DMF, 21 h76–91%N1 >99%

Novel Catalytic Strategies in Indazole Functionalization

Recent advances in catalysis have enhanced the efficiency and selectivity of indazole functionalization. A thermodynamically controlled N1-alkylation strategy leverages cesium carbonate to promote the formation of a chelated intermediate, ensuring >99% regioselectivity. Density functional theory (DFT) calculations reveal that cesium ions stabilize the transition state through non-covalent interactions (NCIs), favoring N1 over N2 alkylation.

Palladium-catalyzed cross-coupling reactions further expand functionalization possibilities. For instance, Suzuki-Miyaura couplings enable the introduction of aryl groups to the indazole core, as demonstrated in the synthesis of 3-cyano-1H-indazole derivatives. High-throughput experimentation (HTE) has accelerated reaction optimization, identifying ideal bases (e.g., K₃PO₄) and solvents (e.g., tetrahydrofuran) for scalable processes.

Table 2: Catalytic Strategies for Indazole Functionalization

MethodCatalyst/BaseSelectivityYieldSource
Cesium-mediatedCs₂CO₃N1 >99%76–91%
Palladium-catalyzedPd(dba)₂, XPhosC3-arylation58–72%
HTE-optimizedK₃PO₄, THFN1 >95%72%

Overcoming Scale-Up Challenges in Industrial Production

Transitioning laboratory-scale syntheses to industrial production necessitates addressing process mass intensity (PMI), safety, and purification challenges. The alkylation of indazole-3-carboxylic acid with isopropyl iodide exemplifies a scalable process, as it avoids chromatographic purification and employs DMF as a solvent with minimal downstream processing. On a 100 g scale, this method achieved a PMI of 22.8, a significant improvement over traditional routes with PMI >500.

Safety concerns, particularly regarding the instability of nitrogen-nitrogen bonds in indazoles under high-temperature conditions, have been mitigated through controlled reaction engineering. For example, replacing volatile isobutyraldehyde with stable alkyl iodides reduces decomposition risks. Additionally, continuous flow systems are being explored to enhance heat and mass transfer during bromination and alkylation steps.

Polymorphic Control and Crystallization Techniques

Polymorphism in 5-bromo-1-isopropyl-1H-indazole-3-carboxylic acid is influenced by solvent choice and cooling rates. Crystallization from acetic acid yields a monoclinic polymorph, while DMF-based systems produce a triclinic form. Controlled antisolvent addition (e.g., water) during crystallization enhances phase purity, with differential scanning calorimetry (DSC) confirming the absence of undesired solvates.

Table 3: Crystallization Conditions and Polymorphs

Solvent SystemCooling RatePolymorphPuritySource
Acetic acid/waterSlow (1°C/min)Monoclinic>98%
DMF/waterRapidTriclinic>95%

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.00039 g/mol

Monoisotopic Mass

282.00039 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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